2-Chloro-4-(pyridin-2-ylthio)pyridine 2-Chloro-4-(pyridin-2-ylthio)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14025086
InChI: InChI=1S/C10H7ClN2S/c11-9-7-8(4-6-12-9)14-10-3-1-2-5-13-10/h1-7H
SMILES:
Molecular Formula: C10H7ClN2S
Molecular Weight: 222.69 g/mol

2-Chloro-4-(pyridin-2-ylthio)pyridine

CAS No.:

Cat. No.: VC14025086

Molecular Formula: C10H7ClN2S

Molecular Weight: 222.69 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-(pyridin-2-ylthio)pyridine -

Specification

Molecular Formula C10H7ClN2S
Molecular Weight 222.69 g/mol
IUPAC Name 2-chloro-4-pyridin-2-ylsulfanylpyridine
Standard InChI InChI=1S/C10H7ClN2S/c11-9-7-8(4-6-12-9)14-10-3-1-2-5-13-10/h1-7H
Standard InChI Key XQXWWFZTTYEYOL-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)SC2=CC(=NC=C2)Cl

Introduction

Chemical and Physical Properties

2-Chloro-4-(pyridin-2-ylthio)pyridine belongs to the class of chloro-substituted pyridines, which are widely studied for their electronic and steric properties. The compound’s molecular formula is C10_{10}H7_{7}ClN2_{2}S, with a molar mass of 234.7 g/mol. While direct experimental data for this compound are scarce, analogous structures such as 2-chloro-4-(thiophen-2-yl)pyridine (CAS: 1289555-51-6) offer a basis for comparison .

Table 1: Inferred Physicochemical Properties of 2-Chloro-4-(pyridin-2-ylthio)pyridine

PropertyValue/DescriptionSource Compound Reference
AppearanceWhite to pale yellow crystalline solid
Melting Point110–115°C (estimated)
SolubilitySoluble in polar organic solvents
Molecular FormulaC10_{10}H7_{7}ClN2_{2}SDerived

The chlorine atom at the 2-position enhances electrophilic substitution reactivity, while the pyridin-2-ylthio group introduces steric hindrance and potential for π-π stacking interactions . These features make the compound a candidate for further functionalization in drug design.

Synthetic Strategies

Nucleophilic Aromatic Substitution

A common route to chloro-pyridine derivatives involves nucleophilic substitution. For 2-chloro-4-(thiophen-2-yl)pyridine, the reaction of 2-chloropyridine with 2-thiophenecarboxaldehyde under basic conditions has been reported . Adapting this method, 2-Chloro-4-(pyridin-2-ylthio)pyridine could be synthesized via:

  • Thiolation: Reacting 2-chloro-4-iodopyridine with pyridine-2-thiol in the presence of a copper catalyst.

  • Cross-Coupling: Employing a Ullmann-type coupling between 2-chloropyridine and a pyridin-2-ylthiolate anion .

One-Pot Multi-Step Synthesis

Recent advances in pyridine synthesis, such as those described for 4-(difluoromethyl)pyridin-2-amine, highlight the use of cost-effective reagents and scalable methods . A hypothetical one-pot synthesis for the target compound might involve:

  • Formation of the Pyridine Core: Cyclization of a nitrile precursor (e.g., 3-cyano-4-(pyridin-2-ylthio)pyridine) under acidic conditions.

  • Chlorination: Direct chlorination at the 2-position using POCl3_3 or SOCl2_2 .

Applications in Medicinal Chemistry

Antiviral Agents

The pyridine-thioether motif is critical in disrupting viral protein interactions. In influenza RdRp inhibitors, pyridine derivatives with thioacetamide side chains show sub-micromolar activity by blocking PA-PB1 subunit assembly . The target compound’s thioether linkage could similarly interfere with viral replication machinery.

Research Gaps and Future Directions

Despite its synthetic accessibility, the biological activity of 2-Chloro-4-(pyridin-2-ylthio)pyridine remains underexplored. Key areas for future investigation include:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyridin-2-ylthio group to optimize drug-like properties.

  • Target Identification: High-throughput screening against cancer cell lines (e.g., HCT-116, HepG2) and viral targets .

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